3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid is a complex organic compound with a unique structure that includes a methoxyaniline group and a cyclopentanecarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid typically involves the reaction of 2-methoxyaniline with a suitable cyclopentanecarboxylic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxyaniline group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted aniline compounds .
Wissenschaftliche Forschungsanwendungen
3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyaniline group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopentanecarboxylic acid moiety may also play a role in the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Methoxyanilino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
- 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid
- 4-[(2-Methoxyanilino)carbonyl]phenoxyacetic acid
Uniqueness
3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyaniline group and a cyclopentanecarboxylic acid moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H23NO4 |
---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-[(2-methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2)11(9-10-17(16,3)15(20)21)14(19)18-12-7-5-6-8-13(12)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
UHVXTHWPROQFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.